Home > Products > Screening Compounds P5858 > N-bromoacetyl-3,3',5-triiodothyronine
N-bromoacetyl-3,3',5-triiodothyronine - 76970-94-0

N-bromoacetyl-3,3',5-triiodothyronine

Catalog Number: EVT-1556113
CAS Number: 76970-94-0
Molecular Formula: C17H13BrI3NO5
Molecular Weight: 771.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-bromoacetyl-3,3',5-triiodothyronine is a synthetic derivative of the thyroid hormone triiodothyronine, specifically designed for biochemical research. This compound is notable for its application in affinity labeling of thyroid hormone receptors, enabling the study of hormone-receptor interactions and mechanisms of action. The synthesis and characterization of N-bromoacetyl-3,3',5-triiodothyronine have been extensively documented, highlighting its importance in endocrinology and biochemistry.

Source and Classification

N-bromoacetyl-3,3',5-triiodothyronine is classified as a halogenated organic compound and a derivative of the natural thyroid hormone 3,3',5-triiodothyronine. It is synthesized through a bromacetylation reaction involving bromoacetyl bromide and 3,3',5-triiodothyronine. The compound has been characterized for its potential use in various scientific applications, particularly in studying thyroid hormone signaling pathways.

Synthesis Analysis

Methods

The synthesis of N-bromoacetyl-3,3',5-triiodothyronine involves a one-step bromacetylation process. The procedure typically includes the following steps:

  1. Refluxing: A solution containing 3,3',5-triiodothyronine and bromoacetyl bromide is refluxed in ethyl acetate. The optimal refluxing time varies depending on the quantity of the starting material, generally ranging from 5 to 30 minutes.
  2. Purification: The crude product obtained from the reaction is purified using high-speed countercurrent chromatography (HSCCC), which separates the desired compound from impurities effectively.

The final product is characterized for purity using techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

Structure

N-bromoacetyl-3,3',5-triiodothyronine retains the core structure of triiodothyronine with an added bromoacetyl group at the nitrogen position. This modification alters its biochemical properties and enhances its utility in research.

Data

  • Molecular Formula: C_15H_12BrI_3N_2O_2
  • Molecular Weight: Approximately 558.86 g/mol
  • IUPAC Name: N-(4-bromoacetyl)-3,5-diiodo-L-thyronine

The structural modifications impart specific characteristics that facilitate receptor binding and interaction studies.

Chemical Reactions Analysis

Reactions

N-bromoacetyl-3,3',5-triiodothyronine participates in various chemical reactions primarily related to its role as an affinity label for thyroid hormone receptors. It acts as an active site-directed inhibitor of iodothyronine deiodinase enzymes, which play critical roles in thyroid hormone metabolism .

Technical Details

The compound's reactivity can be attributed to the presence of the bromoacetyl group, which can form covalent bonds with target proteins. This property is exploited in experimental designs to study receptor interactions and enzyme kinetics.

Mechanism of Action

Process

The mechanism by which N-bromoacetyl-3,3',5-triiodothyronine exerts its effects involves binding to thyroid hormone receptors. Upon binding, it modifies receptor activity and can inhibit enzymatic processes associated with thyroid hormone metabolism.

Data

Research indicates that N-bromoacetyl-3,3',5-triiodothyronine effectively inhibits iodothyronine deiodinase activity in rat liver models, demonstrating its potential as a tool for investigating thyroid hormone signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethyl acetate; limited solubility in water.
  • Melting Point: Characteristic melting point data are determined during synthesis and characterization processes.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the bromoacetyl group.

These properties are critical for handling and utilizing N-bromoacetyl-3,3',5-triiodothyronine in laboratory settings.

Applications

N-bromoacetyl-3,3',5-triiodothyronine has diverse scientific applications:

  • Affinity Labeling: Used extensively in studies focused on thyroid hormone receptors to elucidate binding mechanisms.
  • Research Tool: Serves as a valuable reagent in biochemical assays aimed at understanding thyroid hormone signaling pathways.
  • Pharmacological Studies: Investigated for its potential role in modulating thyroid hormone activity and metabolism.

This compound's unique properties make it an essential tool for researchers studying endocrine functions and related disorders.

Introduction to N-Bromoacetyl-3,3',5-Triiodothyronine

Structural and Functional Significance of Thyroid Hormone Derivatives

The structural architecture of BrAcT₃ integrates three critical domains that collectively determine its biochemical behavior:

  • Iodinated Aromatic Ring System: The 3,3',5-triiodinated thyronine backbone provides structural mimicry of endogenous T₃, enabling specific recognition by thyroid hormone-binding sites. The spatial arrangement of iodine atoms creates distinct steric and electronic properties essential for target specificity. The outer ring (phenolic ring) deiodination generates the metabolically active T₃, while inner ring deiodination yields inactive metabolites like 3,3'-diiodothyronine (T₂) [3] [7].
  • Alanine Side Chain: The native carboxylated ethylamine side chain of T₃ serves as the site for bromoacetyl group conjugation. This modification preserves the hormone's overall conformation while introducing a reactive handle.
  • Bromoacetyl Warhead: The electrophilic bromine atom attached to the acetyl moiety enables nucleophilic substitution reactions with cysteine residues in target proteins. This facilitates irreversible covalent bonding—the cornerstone of affinity labeling applications [1] [9].

Molecular Interactions with Enzymatic Targets:BrAcT₃ demonstrates nanomolar affinity for selenocysteine-containing deiodinases, which regulate thyroid hormone activation and inactivation:

  • Type I Iodothyronine Deiodinase (D1): BrAcT₃ acts as a potent competitive inhibitor (Kᵢ ≈ 0.1 nM) and irreversible inactivator of rat liver D1. Saturation kinetics reveal a limiting inactivation rate constant (kᵢₙₐcₜ) of 0.35 min⁻¹, indicating efficient covalent modification [2] [8]. Enzyme inactivation correlates directly with covalent incorporation into a 27-kDa membrane protein identified as a critical subunit of D1 [8] [9].
  • Type II Iodothyronine Deiodinase (D2): Unlike D1, D2 undergoes substrate-induced internalization rather than covalent inhibition by BrAcT₃. The bromoacetyl derivative fails to trigger the actin-mediated endocytosis observed with thyroxine (T₄), highlighting structural specificity in deiodinase regulatory mechanisms [5].

Table 1: Structural Features of BrAcT₃ and Their Functional Roles

Structural DomainChemical CharacteristicsFunctional Role
Triiodothyronine backbone3,5-diiodinated inner ring; 3'-iodinated outer ringTarget recognition via thyroid hormone-binding pockets
Alanine side chain-NH-CH₂-COOH linkageSite for bromoacetyl conjugation; maintains molecular orientation
Bromoacetyl group-CO-CH₂Br electrophileCovalent bonding to nucleophilic residues (Cys, Sec) in target proteins
Molecular weight~933 g/molMembrane permeability; dictates chromatographic behavior

Table 2: Enzyme Interaction Profiles of BrAcT₃

Enzyme TargetInhibition MechanismAffinity (Kᵢ or EC₅₀)Functional Consequence
Type I Deiodinase (D1)Irreversible competitive0.1 nMComplete activity loss; 27-kDa subunit labeling
Type II Deiodinase (D2)No direct inhibitionN/AFails to induce internalization
Creatine kinase isoenzymesIrreversible active-site alkylationVariableInactivation; misinterpreted as thyroid receptor

Unexpected Targets and Specificity Challenges:Despite its design for deiodinase studies, BrAcT₃ exhibits high reactivity toward sulfhydryl-containing enzymes beyond the thyroid system. Most notably, it selectively alkylates the "essential thiol" of mitochondrial and cytoplasmic creatine kinase (CK) isoenzymes:

  • BrAcT₃ inactivates CK via covalent modification of Cys²⁸³ in the active site, with complete loss of enzymatic activity.
  • Initial misinterpretations suggested CK might be a thyroid hormone receptor due to this labeling pattern. Subsequent studies confirmed that inhibition stems from bromoacetyl reactivity rather than specific T₃ binding [4].

Historical Development of BrAcT₃ as a Biochemical Probe

Synthetic Evolution and Purification Advances:The pioneering 1991 synthesis protocol established a reproducible framework for BrAcT₃ production:

  • Reaction Conditions: Equimolar T₃ and bromoacetyl bromide refluxed in ethyl acetate (60-80°C) for 3-5 hours under anhydrous conditions. The reaction efficiency exhibits time-dependent optimization, with shorter durations (1-2 hours) sufficient for microgram-scale reactions and extended periods (4-5 hours) required for milligram-scale synthesis [1].
  • Purification Breakthrough: Early methods suffered from co-eluting contaminants in HPLC. Implementation of high-speed counter-current chromatography (HSCCC) enabled baseline separation using solvent systems like hexane/ethyl acetate/methanol/water. This yielded >99% pure BrAcT₃ as confirmed by orthogonal methods (HPLC, TLC, NMR, plasma desorption mass spectrometry) [1].
  • Radiolabeled Derivatives: Carrier-free [¹²⁵I]-BrAcT₃ synthesized from ¹²⁵I-labeled T₃ permitted ultrasensitive tracking of covalent adduct formation, crucial for identifying low-abundance targets like the 27-kDa deiodinase subunit [1] [9].

Table 3: Synthesis Parameters for BrAcT₃ Production

ParameterOptimal ConditionScale CompatibilityAnalytical Validation
Solvent systemEthyl acetate (anhydrous)100 μg to 300 mgHPLC purity >99%
Reaction temperatureReflux (60-80°C)All scalesTLC (Rf = 0.8 in chloroform-methanol-acetic acid 8:2:1)
Reaction duration3-5 hoursScale-dependent¹H NMR (δ 4.0 ppm, -CO-CH₂-Br)
Purification methodHSCCC>1 mg scaleMelting point: 198-200°C (dec.)

Milestones in Biochemical Applications:

  • Deiodinase Characterization (1984-1993): The foundational study by Visser et al. demonstrated BrAcT₃'s irreversible inhibition of rat liver D1, establishing its utility for active-site mapping. Saturation kinetics confirmed mechanism-based inactivation, while substrate protection experiments (rT₃, iodoacetate) validated target specificity [2] [8]. Subsequent identification of the 27-kDa labeled protein as a D1 subunit resolved long-standing questions about deiodinase architecture [9].
  • Creatine Kinase Misinterpretation (1993): Rasmussen et al. initially attributed mitochondrial CK labeling to thyroid hormone binding. Rigorous kinetic analyses later revealed that inhibition depended solely on bromoacetyl reactivity, not T₃ recognition—highlighting a critical caveat in affinity probe interpretation [4].
  • Probe Specificity Refinement (1990s): Comparative studies with modified analogs (e.g., N-bromoacetyl-L-thyroxine) revealed that the negative charge of the carboxylate group governs target selection. Neutral ester derivatives showed enhanced membrane permeability but reduced specificity, informing later probe design [5].

Table 4: Historical Research Milestones in BrAcT₃ Applications

YearKey StudyBreakthrough FindingCitation
1984Inactivation of rat liver deiodinaseEstablished competitive inhibition (Kᵢ=0.1 nM) and irreversible inactivation kinetics [2]
1991Synthesis optimizationDeveloped one-step reflux method with HSCCC purification; enabled carrier-free ¹²⁵I-BrAcT₃ [1]
1993Creatine kinase labelingIdentified CK isoenzymes as off-targets due to reactive thiol alkylation [4]
1993Structural requirements for D2 internalizationDemonstrated BrAcT₃'s inability to trigger D2 endocytosis despite covalent binding [5]
1990s27-kDa deiodinase subunit identificationConfirmed BrAcT₃ labeling of a key D1 component in rat liver/kidney microsomes [9]

Unresolved Technical Limitations:

  • Cysteine vs. Selenocysteine Reactivity: Though BrAcT₃ preferentially labels selenocysteine in deiodinases, its reactivity toward cysteine residues (e.g., in CK) complicates target discrimination. Selenium-directed probes (e.g., 75Se-labeled inhibitors) later emerged as more specific alternatives [10].
  • Membrane Impermeability Limitations: The anionic carboxylate group restricts cellular uptake, limiting utility for intact-cell studies. Esterified prodrug versions (methyl ester BrAcT₃) were developed but exhibited reduced labeling specificity [5].

Legacy in Molecular Endocrinology:BrAcT₃ played a pivotal role in validating the catalytic mechanism of deiodinases as selenoenzymes before gene cloning efforts. Its application settled long-standing debates about whether deiodination involved enzymatic catalysis or nonspecific redox reactions—a controversy stemming from inconsistent early in vitro models [6]. By enabling the first isolation of active deiodinase components, BrAcT₃ laid the groundwork for molecular cloning of the DIO1, DIO2, and DIO3 genes in the late 1990s, ultimately revealing their selenocysteine-dependent catalytic mechanism [10].

Properties

CAS Number

76970-94-0

Product Name

N-bromoacetyl-3,3',5-triiodothyronine

IUPAC Name

(2S)-2-[(2-bromoacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

Molecular Formula

C17H13BrI3NO5

Molecular Weight

771.9 g/mol

InChI

InChI=1S/C17H13BrI3NO5/c18-7-15(24)22-13(17(25)26)5-8-3-11(20)16(12(21)4-8)27-9-1-2-14(23)10(19)6-9/h1-4,6,13,23H,5,7H2,(H,22,24)(H,25,26)/t13-/m0/s1

InChI Key

AGUVIBCJWRFUTQ-ZDUSSCGKSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O

Synonyms

BrAc(125I)T3
N-bromoacetyl-(125I)T3
N-bromoacetyl-3,3',5-triiodo-L-thyronine
N-bromoacetyl-3,3',5-triiodothyronine
N-bromoacetyl-3,3',5-triiodothyronine, (D)-isomer
N-bromoacetyl-T3

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)CBr)I)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.